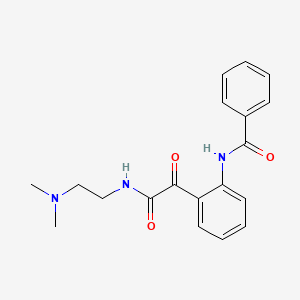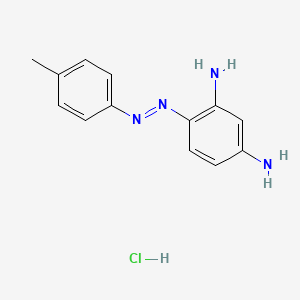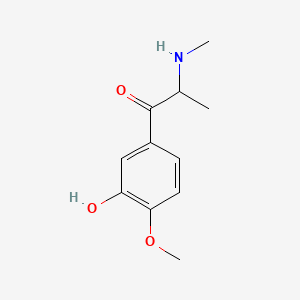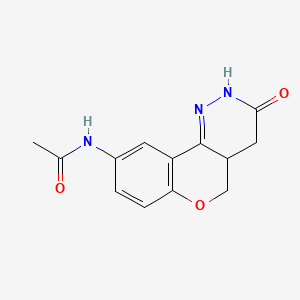
N-(3,4,4a,5-Tetrahydro-3-oxo-2H-(1)benzopyrano(4,3-c)pyridazin-9-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4,4a,5-Tetrahidro-3-oxo-2H-(1)benzopirano(4,3-c)piridazin-9-il)acetamida: es un compuesto orgánico complejo con la fórmula molecular C13H13N3O3 y un peso molecular de 259.26 g/mol. Este compuesto es conocido por su estructura única, que incluye un núcleo benzopirano-piridazinona, convirtiéndolo en un tema de interés en varios campos de investigación científica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(3,4,4a,5-Tetrahidro-3-oxo-2H-(1)benzopirano(4,3-c)piridazin-9-il)acetamida típicamente involucra reacciones orgánicas de varios pasos. Un método común incluye la ciclización de precursores apropiados bajo condiciones controladas. Por ejemplo, la reacción puede comenzar con la condensación de un aldehído adecuado con un derivado de hidrazina, seguido de pasos de ciclización y acilación.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas optimizadas para garantizar un alto rendimiento y pureza. El proceso a menudo incluye el uso de catalizadores y condiciones de reacción específicas para facilitar la formación del producto deseado. La escalabilidad de la síntesis es crucial para aplicaciones industriales, y métodos como la síntesis de flujo continuo pueden emplearse para lograrlo.
Análisis De Reacciones Químicas
Tipos de reacciones
N-(3,4,4a,5-Tetrahidro-3-oxo-2H-(1)benzopirano(4,3-c)piridazin-9-il)acetamida puede experimentar varias reacciones químicas, que incluyen:
Oxidación: Este compuesto puede oxidarse para formar derivados oxo correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo cetona en un alcohol.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, particularmente en la porción de acetamida.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como permanganato de potasio para la oxidación, agentes reductores como borohidruro de sodio para la reducción y nucleófilos para las reacciones de sustitución. Las reacciones se llevan a cabo típicamente bajo temperaturas controladas y condiciones de pH para garantizar la selectividad y el rendimiento.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxo, mientras que la reducción puede producir alcoholes. Las reacciones de sustitución pueden conducir a varios derivados de acetamida sustituidos.
Aplicaciones Científicas De Investigación
N-(3,4,4a,5-Tetrahidro-3-oxo-2H-(1)benzopirano(4,3-c)piridazin-9-il)acetamida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antiinflamatorias y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de N-(3,4,4a,5-Tetrahidro-3-oxo-2H-(1)benzopirano(4,3-c)piridazin-9-il)acetamida involucra su interacción con objetivos y vías moleculares específicos. El compuesto puede inhibir ciertas enzimas o receptores, lo que lleva a sus efectos biológicos observados. Por ejemplo, puede inhibir la actividad de las enzimas involucradas en la inflamación o la proliferación de células cancerosas .
Comparación Con Compuestos Similares
Compuestos similares
N-(3,4,4a,5-Tetrahidro-3-oxo-2H-(1)benzopirano(4,3-c)piridazin-9-il)acetamida: comparte similitudes estructurales con otros derivados de benzopirano-piridazinona.
Derivados de pirano[2,3-b]quinolina: Estos compuestos tienen estructuras centrales similares pero difieren en sus grupos funcionales y actividades biológicas.
Singularidad
La singularidad de N-(3,4,4a,5-Tetrahidro-3-oxo-2H-(1)benzopirano(4,3-c)piridazin-9-il)acetamida radica en su patrón de sustitución específico y la presencia del grupo acetamida, que imparte propiedades químicas y biológicas distintas.
Propiedades
Número CAS |
133414-49-0 |
|---|---|
Fórmula molecular |
C13H13N3O3 |
Peso molecular |
259.26 g/mol |
Nombre IUPAC |
N-(3-oxo-2,4,4a,5-tetrahydrochromeno[4,3-c]pyridazin-9-yl)acetamide |
InChI |
InChI=1S/C13H13N3O3/c1-7(17)14-9-2-3-11-10(5-9)13-8(6-19-11)4-12(18)15-16-13/h2-3,5,8H,4,6H2,1H3,(H,14,17)(H,15,18) |
Clave InChI |
ZFAWGPAAZREJSW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC2=C(C=C1)OCC3C2=NNC(=O)C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


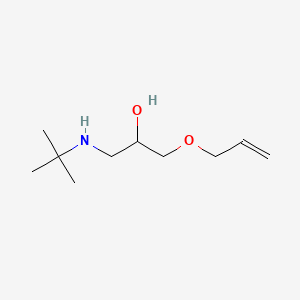
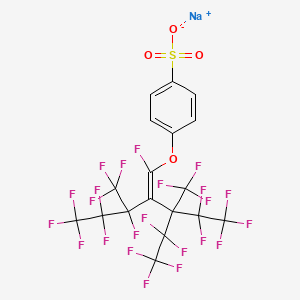
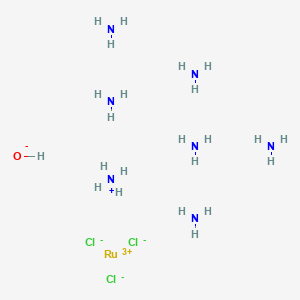
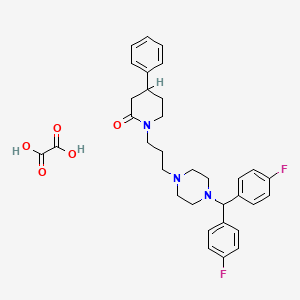



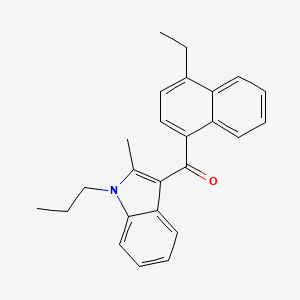

![diphenyl 4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl phosphite](/img/structure/B12748130.png)

